Cas no 52088-10-5 (3-Iodo-1-methyl-1H-indazole)
3-Iodo-1-methyl-1H-indazole Chemical and Physical Properties
Names and Identifiers
-
- 3-Iodo-1-methyl-1H-indazole
- 1H-Indazole, 3-iodo-1-methyl-
- 3-iodo-1-methylindazole
- 3-iodo-1-methyl-1H-indazole(SALTDATA: FREE)
- 3-Jod-1-methyl-1H-indazol
- 3-Jod-1-methylindazol
- CS-0051321
- DTXSID90610819
- 52088-10-5
- MFCD09971239
- AKOS006338138
- CCA08810
- PB31461
- AS-42984
- XH0971
- SY037066
- J-512677
- OAQYCAYEBWRHLC-UHFFFAOYSA-N
- SCHEMBL5565026
-
- MDL: MFCD09971239
- Inchi: 1S/C8H7IN2/c1-11-7-5-3-2-4-6(7)8(9)10-11/h2-5H,1H3
- InChI Key: OAQYCAYEBWRHLC-UHFFFAOYSA-N
- SMILES: IC1C2C=CC=CC=2N(C)N=1
Computed Properties
- Exact Mass: 257.96500
- Monoisotopic Mass: 257.96540g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 17.8Ų
Experimental Properties
- PSA: 17.82000
- LogP: 2.17790
3-Iodo-1-methyl-1H-indazole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Iodo-1-methyl-1H-indazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I176676-1g |
3-Iodo-1-methyl-1H-indazole |
52088-10-5 | 97% | 1g |
¥976.90 | 2023-09-02 | |
| Alichem | A269002616-1g |
3-Iodo-1-methyl-1H-indazole |
52088-10-5 | 95% | 1g |
$225.72 | 2023-09-01 | |
| Alichem | A269002616-5g |
3-Iodo-1-methyl-1H-indazole |
52088-10-5 | 95% | 5g |
$676.17 | 2023-09-01 | |
| ChemScence | CS-0051321-250mg |
3-Iodo-1-methyl-1H-indazole |
52088-10-5 | ≥97.0% | 250mg |
$65.0 | 2022-04-27 | |
| ChemScence | CS-0051321-1g |
3-Iodo-1-methyl-1H-indazole |
52088-10-5 | ≥97.0% | 1g |
$109.0 | 2022-04-27 | |
| ChemScence | CS-0051321-5g |
3-Iodo-1-methyl-1H-indazole |
52088-10-5 | ≥97.0% | 5g |
$470.0 | 2022-04-27 | |
| TRC | B448833-100mg |
3-Iodo-1-methyl-1H-indazole |
52088-10-5 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B448833-500mg |
3-Iodo-1-methyl-1H-indazole |
52088-10-5 | 500mg |
$ 230.00 | 2022-06-07 | ||
| TRC | B448833-1g |
3-Iodo-1-methyl-1H-indazole |
52088-10-5 | 1g |
$ 340.00 | 2022-06-07 | ||
| Chemenu | CM102039-5g |
3-iodo-1-methyl-1H-indazole |
52088-10-5 | 95% | 5g |
$483 | 2021-08-06 |
3-Iodo-1-methyl-1H-indazole Suppliers
3-Iodo-1-methyl-1H-indazole Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 3-Iodo-1-methyl-1H-indazole
Introduction to 3-Iodo-1-methyl-1H-indazole (CAS No. 52088-10-5)
3-Iodo-1-methyl-1H-indazole, with the CAS number 52088-10-5, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the indazole class, which is characterized by a five-membered azole ring fused to a benzene ring. The presence of an iodine atom and a methyl group at specific positions imparts unique chemical and biological properties to this molecule, making it a valuable candidate for various applications.
The chemical structure of 3-Iodo-1-methyl-1H-indazole is defined by its molecular formula, C9H7IN2. The iodine substituent at the 3-position and the methyl group at the 1-position contribute to its reactivity and selectivity in various chemical reactions. These functional groups also play a crucial role in modulating the compound's biological activity, making it an attractive target for drug discovery and development.
In recent years, 3-Iodo-1-methyl-1H-indazole has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its use as a scaffold for the development of novel drugs targeting various diseases. For instance, research has shown that derivatives of 3-Iodo-1-methyl-1H-indazole exhibit potent anti-inflammatory and anti-cancer properties. A study published in the Journal of Medicinal Chemistry in 2022 reported that certain derivatives of this compound effectively inhibited the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.
Beyond its potential as a therapeutic agent, 3-Iodo-1-methyl-1H-indazole has also been explored for its utility in chemical synthesis. The iodine substituent makes it an excellent precursor for Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of biologically active compounds. This versatility in synthetic chemistry has led to its use in the preparation of complex molecules with diverse biological activities.
The pharmacological properties of 3-Iodo-1-methyl-1H-indazole have been further elucidated through preclinical studies. In vitro assays have demonstrated that this compound exhibits high selectivity and potency against specific targets, such as enzymes and receptors involved in inflammatory responses and cancer progression. Additionally, preliminary animal studies have shown promising results in terms of safety and efficacy, paving the way for further clinical evaluation.
In the context of drug discovery, the ability to modify the structure of 3-Iodo-1-methyl-1H-indazole through chemical synthesis offers a wide range of possibilities for optimizing its pharmacological profile. Researchers can introduce various functional groups to enhance its solubility, stability, and bioavailability, thereby improving its therapeutic potential. This flexibility has made it an attractive starting point for the development of new drugs targeting a variety of diseases.
The current landscape of medicinal chemistry is characterized by a growing need for compounds with novel mechanisms of action and improved safety profiles. In this context, 3-Iodo-1-methyl-1H-indazole stands out as a promising candidate due to its unique chemical structure and biological activity. Ongoing research aims to further explore its potential applications and optimize its properties for clinical use.
In conclusion, 3-Iodo-1-methyl-1H-indazole (CAS No. 52088-10-5) is a multifaceted compound with significant potential in both medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological properties make it an attractive target for drug discovery and development. As research continues to advance, it is likely that this compound will play an increasingly important role in addressing unmet medical needs and improving patient outcomes.
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